1-cyclopropyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide
Overview
Description
1-cyclopropyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as CPOP or CPI-613 and is a member of the family of lipoate analogs.
Mechanism of Action
CPI-613 targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, specifically pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH). By inhibiting these enzymes, CPI-613 disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This, in turn, leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to have selective cytotoxicity towards cancer cells, while sparing normal cells. This is due to the fact that cancer cells have a higher reliance on the TCA cycle for energy production than normal cells. CPI-613 has also been shown to induce cell cycle arrest and inhibit angiogenesis, which are important processes in cancer progression.
Advantages and Limitations for Lab Experiments
The advantages of using CPI-613 in lab experiments include its selectivity towards cancer cells, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential to inhibit cancer progression. The limitations include the need for further studies to determine optimal dosing and administration, as well as potential side effects.
Future Directions
There are several potential future directions for the research and development of CPI-613. These include the optimization of dosing and administration, the development of combination therapies with other chemotherapeutic agents, and the exploration of its potential in other disease states, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CPI-613.
Scientific Research Applications
CPI-613 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of mitochondrial enzymes that are essential for cancer cell metabolism, leading to the disruption of energy production and induction of apoptosis. CPI-613 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
1-cyclopropyl-6-oxo-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-19-9-6-17(14-24(19)18-7-8-18)20(26)21-12-15-4-1-2-5-16(15)13-23-11-3-10-22-23/h1-5,10-11,17-18H,6-9,12-14H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSJPIFLFQDTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CCC2=O)C(=O)NCC3=CC=CC=C3CN4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.